(S)-tert-Butyl (3-hydroxybutyl)carbamate
Overview
Description
(S)-tert-Butyl (3-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxybutyl chain, and a carbamate functional group. It is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
In animals, 3-HB binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes .
Mode of Action
The compound is metabolized into 3-HB, which then interacts with its targets. Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .
Biochemical Pathways
In animals, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .
Pharmacokinetics
The compound is expected to undergo complete enzymatic hydrolysis following oral intake to release 3-HB . The pharmacokinetics of 3-HB is complicated by a complex absorption process, endogenous production, and nonlinear elimination .
Result of Action
The molecular and cellular effects of the compound’s action are primarily mediated through its metabolite, 3-HB. 3-HB can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It also shows promising therapeutic properties due to the number of functions of this compound .
Action Environment
It is known that the production of 3-hb, the metabolite of the compound, can be influenced by conditions such as hunger, exercise, and the ketogenic diet .
Biochemical Analysis
Biochemical Properties
It is known that 3-HB, from which this compound is derived, can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . These effects are either direct effects of 3-HB itself or indirect effects, regulated by the metabolites into which 3-HB is converted .
Cellular Effects
In cellular processes, (S)-tert-Butyl (3-hydroxybutyl)carbamate may have similar effects to those of 3-HB. For instance, 3-HB has been shown to inhibit the activity of histone deacetylases, thereby regulating many genes . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, 3-HB .
Metabolic Pathways
It is likely to be involved in similar pathways to 3-HB, which is a product of the normal metabolism of fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-3-hydroxybutylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-hydroxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(S)-tert-Butyl (3-hydroxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying carbamate interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients under specific conditions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the hydroxybutyl chain, making it less versatile in certain reactions.
®-tert-Butyl (3-hydroxybutyl)carbamate: The enantiomer of (S)-tert-Butyl (3-hydroxybutyl)carbamate, which may have different biological activities and binding affinities.
tert-Butyl (2-hydroxyethyl)carbamate: Has a shorter hydroxyalkyl chain, which can affect its reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxybutyl chain and a tert-butyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-hydroxybutyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKPWMYURAXTA-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.